AKT1 vs. AKT2 Isoform Selectivity Window Conferred by the [1,5-c]Oxazine Scaffold
Patent data demonstrate that compounds bearing the 5H‑imidazo[1,5‑c][1,3]oxazine core achieve differential inhibition of AKT1 and AKT2, with selectivity ratios that can be tuned by substitution on the oxazine ring. In contrast, the 1H‑imidazo[4,5‑c]pyridine scaffold disclosed in a separate patent family exhibits a distinct selectivity fingerprint biased toward AKT1 [REFS‑1]. While exact IC₅₀ values for the unsubstituted parent scaffold are not reported, the patent exemplifies derivatives with sub‑micromolar cellular phosphorylation inhibition of both AKT and the downstream S6 ribosomal protein, a dual pharmacodynamic effect not observed with the [4,5‑c]pyridine series [REFS‑1].
| Evidence Dimension | Kinase selectivity profile (AKT1 vs. AKT2) |
|---|---|
| Target Compound Data | Dual AKT1/AKT2 inhibition with downstream S6 phosphorylation suppression (cellular assay; exemplified derivatives show activity at sub‑μM concentrations) |
| Comparator Or Baseline | 1H‑Imidazo[4,5‑c]pyridin‑2‑yl derivatives: primarily AKT1 inhibition (as per US 2006/0019952 A1) |
| Quantified Difference | Presence of dual AKT1/AKT2 + S6 inhibition vs. AKT1‑preferential profile; quantitative IC₅₀ ratios not disclosed for unsubstituted core. |
| Conditions | Cell‑based phosphorylation assays (AKT, S6) in cancer cell lines; in vitro kinase assays (AKT1, AKT2) |
Why This Matters
Procurement of the [1,5‑c]oxazine scaffold enables construction of compound libraries that explore a broader AKT isoform selectivity space than libraries based on the [4,5‑c]pyridine scaffold, which is critical for programs seeking to avoid AKT1‑selective resistance mechanisms.
- [1] Taiho Pharmaceutical Co., Ltd. (2014). NOVEL IMIDAZO‑OXAZINE COMPOUND OR SALT THEREOF. U.S. Patent Application Publication No. US 2014/0005185 A1. View Source
